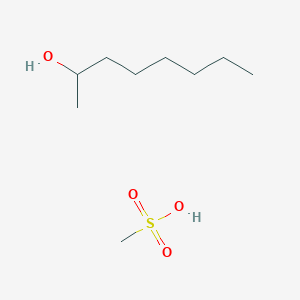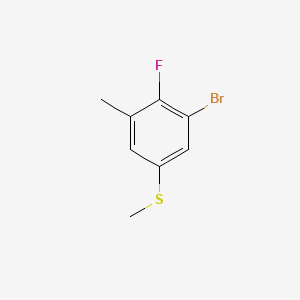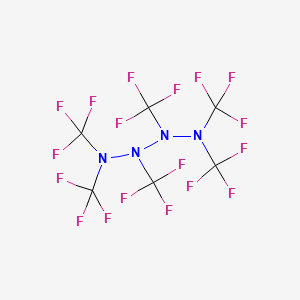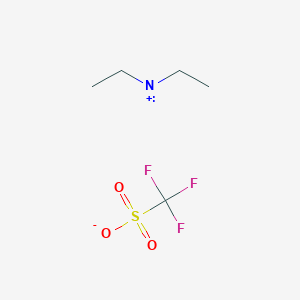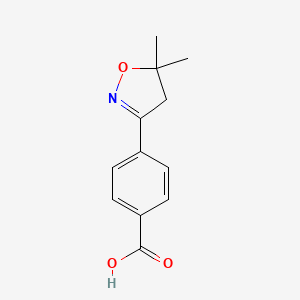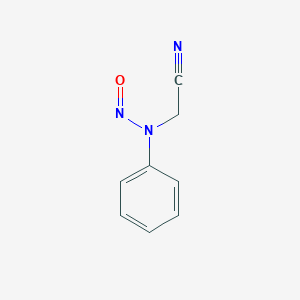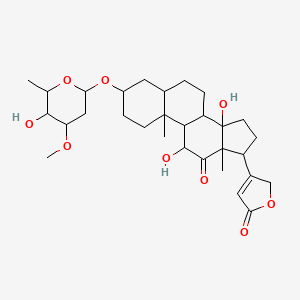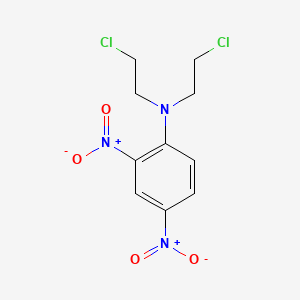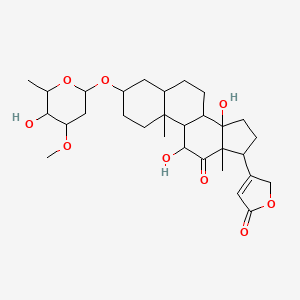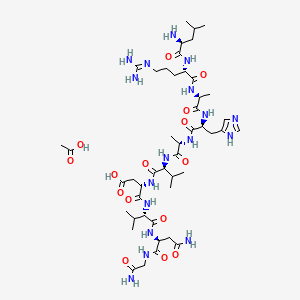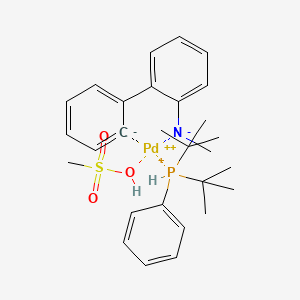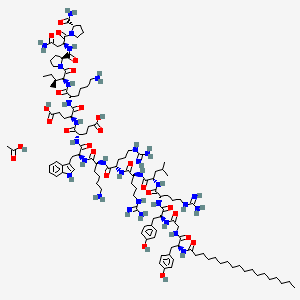
Lyn peptide inhibitor acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyn peptide inhibitor acetate is a potent and cell-permeable inhibitor of Lyn-coupled interleukin-5 receptor signaling pathways. It specifically blocks Lyn activation and inhibits the binding of Lyn tyrosine kinase to the βc subunit of interleukin-3, granulocyte-macrophage colony-stimulating factor, and interleukin-5 receptors . This compound is significant in the study of asthma, allergic reactions, and other eosinophilic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lyn peptide inhibitor acetate involves the design of a peptide inhibitor using the Lyn-binding sequence. The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and further use.
Analyse Des Réactions Chimiques
Types of Reactions
Lyn peptide inhibitor acetate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific proteins and receptors within cells to exert its inhibitory effects.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conditions typically include controlled temperature and pH to ensure the correct folding and stability of the peptide.
Major Products Formed
The major product formed is the this compound itself, which is characterized by its ability to inhibit Lyn kinase activity and block specific signaling pathways associated with eosinophilic inflammation .
Applications De Recherche Scientifique
Lyn peptide inhibitor acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-peptide interactions and the role of Lyn kinase in various signaling pathways.
Mécanisme D'action
Lyn peptide inhibitor acetate exerts its effects by binding to the Lyn kinase, preventing its activation and subsequent signaling. Lyn kinase is a member of the Src family of tyrosine kinases and plays a crucial role in various cellular processes . By inhibiting Lyn kinase, the compound blocks the phosphorylation of downstream targets, thereby modulating cell survival, proliferation, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dasatinib: A small molecule inhibitor that targets multiple tyrosine kinases, including Lyn kinase.
Bafetinib: Another Lyn kinase inhibitor used in research to study its effects on cancer cell lines.
Uniqueness
Lyn peptide inhibitor acetate is unique in its specificity for Lyn kinase and its ability to block specific signaling pathways without affecting other signals . This selective inhibition makes it a valuable tool for studying the precise role of Lyn kinase in various diseases and for developing targeted therapies.
Propriétés
Formule moléculaire |
C117H188N30O26 |
|---|---|
Poids moléculaire |
2430.9 g/mol |
Nom IUPAC |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1 |
Clé InChI |
VLGOBVFKVGWHSY-FMHIDZNUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


